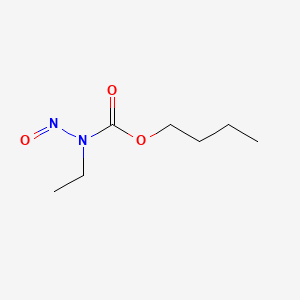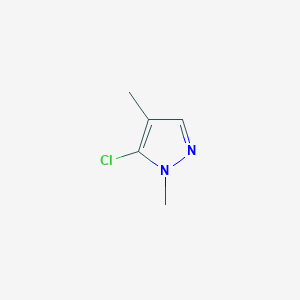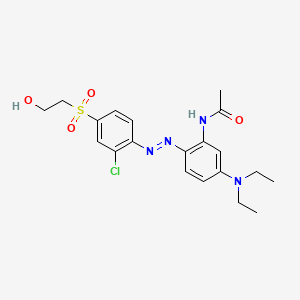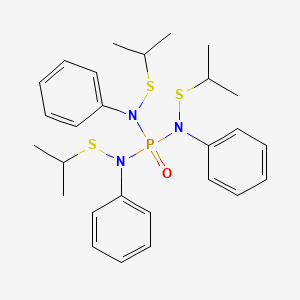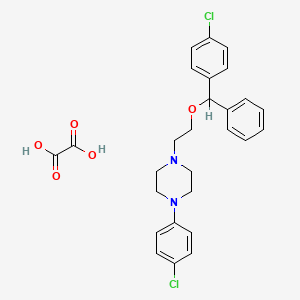
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate is a complex organic compound that features a piperazine ring substituted with p-chlorophenyl and benzyloxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with p-Chlorophenyl Groups: The piperazine core is then reacted with p-chlorophenyl halides in the presence of a base to introduce the p-chlorophenyl groups.
Introduction of the Benzyloxyethyl Group: The benzyloxyethyl group is introduced via a nucleophilic substitution reaction using a benzyloxyethyl halide.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring or the benzyloxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The p-chlorophenyl groups and the benzyloxyethyl moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(p-Chlorophenyl)-2,6-dichloronaphthalene
- 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane
- 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene
Uniqueness
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate is unique due to its combination of a piperazine ring with p-chlorophenyl and benzyloxyethyl groups. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds. For instance, the presence of the benzyloxyethyl group can enhance its solubility and reactivity compared to compounds lacking this moiety.
Properties
CAS No. |
23904-78-1 |
|---|---|
Molecular Formula |
C27H28Cl2N2O5 |
Molecular Weight |
531.4 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazine;oxalic acid |
InChI |
InChI=1S/C25H26Cl2N2O.C2H2O4/c26-22-8-6-21(7-9-22)25(20-4-2-1-3-5-20)30-19-18-28-14-16-29(17-15-28)24-12-10-23(27)11-13-24;3-1(4)2(5)6/h1-13,25H,14-19H2;(H,3,4)(H,5,6) |
InChI Key |
DNRLNDIUFOHICT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


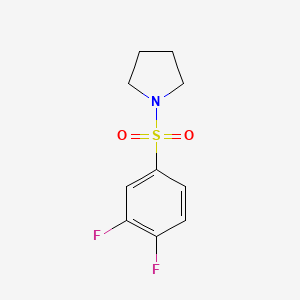
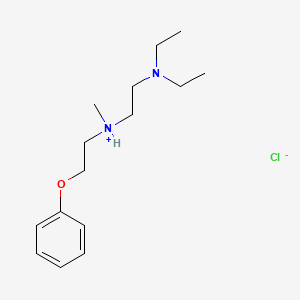
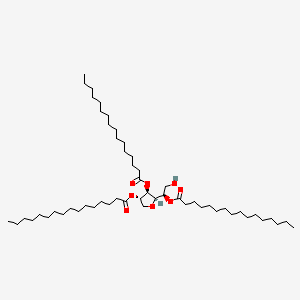
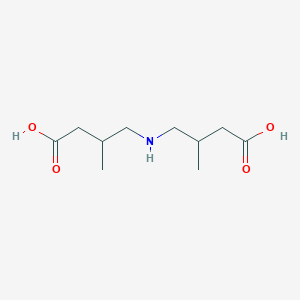
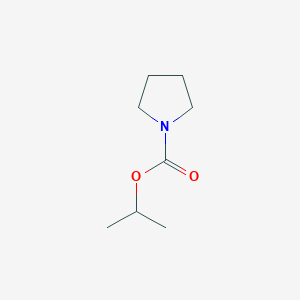
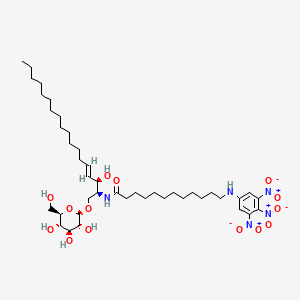
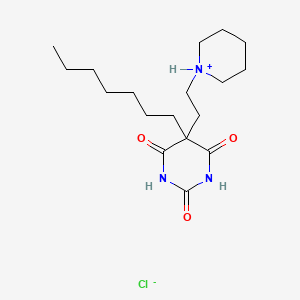

![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)
